ethyl 5-chloro-3-iodo-1H-indole-2-carboxylate
Overview
Description
Ethyl 5-chloro-3-iodo-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of chlorine and iodine atoms attached to the indole ring, which can influence its chemical reactivity and biological activity .
Mechanism of Action
Target of Action
Ethyl 5-chloro-3-iodo-1H-indole-2-carboxylate, also known as 1H-Indole-2-carboxylic acid, 5-chloro-3-iodo-, ethyl ester, is an indole derivative . Indole derivatives are known to have a broad spectrum of biological activities and can bind with high affinity to multiple receptors . This compound has been found to inhibit both EGFR and BRAF V600E .
Mode of Action
Indole derivatives are known to interact with their targets and cause significant changes in cell biology . For instance, some indole derivatives have been reported to show inhibitory activity against various viruses .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
It has been found to inhibit both egfr and braf v600e , which suggests that it may have antiproliferative effects
Biochemical Analysis
Biochemical Properties
Indole derivatives are known to interact with a variety of enzymes, proteins, and other biomolecules . For instance, some indole derivatives have been found to act as inhibitors of the enzyme Indoleamine 2,3-dioxygenase (IDO) and the Cannabinoid CB1 receptor . These interactions can influence biochemical reactions within the cell, potentially leading to therapeutic effects .
Cellular Effects
Indole derivatives are known to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . For example, some indole derivatives have been found to exhibit antiproliferative activity against human leukemia K562 cells .
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that indole derivatives can exhibit changes in their effects over time, including changes in stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of ethyl 5-chloro-3-iodo-1H-indole-2-carboxylate at different dosages in animal models have not been reported yet. It is common for the effects of compounds to vary with dosage, including potential threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Indole derivatives are known to be involved in various metabolic pathways, interacting with enzymes and cofactors and potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
It is known that compounds can be transported and distributed within cells and tissues through interactions with transporters or binding proteins, and these interactions can affect the compound’s localization or accumulation .
Subcellular Localization
Compounds can be directed to specific compartments or organelles through targeting signals or post-translational modifications, which can affect their activity or function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-chloro-3-iodo-1H-indole-2-carboxylate typically involves the halogenation of an indole precursor. One common method is the iodination of ethyl 5-chloro-1H-indole-2-carboxylate using iodine and a suitable oxidizing agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and solvents would be influenced by factors such as cost, availability, and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-chloro-3-iodo-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while Suzuki-Miyaura coupling would produce a biaryl compound .
Scientific Research Applications
Ethyl 5-chloro-3-iodo-1H-indole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Medicine: Explored as a precursor for the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-chloro-2-indolecarboxylate: Lacks the iodine atom, which may result in different reactivity and biological activity.
5-Fluoro-3-phenyl-1H-indole-2-carboxylate: Contains a fluorine atom instead of chlorine and iodine, leading to distinct chemical properties and applications.
Uniqueness
Ethyl 5-chloro-3-iodo-1H-indole-2-carboxylate is unique due to the combination of chlorine and iodine atoms on the indole ring. This dual halogenation can influence its chemical reactivity, making it a valuable intermediate for the synthesis of diverse compounds with potential biological activities .
Properties
IUPAC Name |
ethyl 5-chloro-3-iodo-1H-indole-2-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClINO2/c1-2-16-11(15)10-9(13)7-5-6(12)3-4-8(7)14-10/h3-5,14H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHRCVAFXEOTWKQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)Cl)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClINO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.55 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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